molecular formula C13H10BrNO2 B13717383 7-Bromo-2-cyclopropylquinoline-4-carboxylic acid

7-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B13717383
M. Wt: 292.13 g/mol
InChI Key: BREZIYRUIIPCKP-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 7th position and a cyclopropyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach includes combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound often employ green and sustainable chemistry principles. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as organolithium or Grignard reagents are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinolines .

Scientific Research Applications

7-Bromo-2-cyclopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Cyclopropylquinoline-4-carboxylic acid: Lacks the bromine atom at the 7th position.

    7-Chloro-2-cyclopropylquinoline-4-carboxylic acid: Has a chlorine atom instead of bromine at the 7th position.

    7-Bromoquinoline-4-carboxylic acid: Does not have the cyclopropyl group at the 2nd position.

Uniqueness: 7-Bromo-2-cyclopropylquinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

7-bromo-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10BrNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17)

InChI Key

BREZIYRUIIPCKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Origin of Product

United States

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